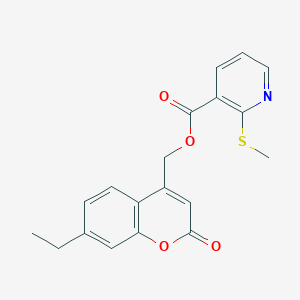![molecular formula C17H14F2N4O2 B13359497 1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359497.png)
1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a difluoromethoxyphenyl group and a methylphenyl group.
准备方法
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated and scalable processes.
化学反应分析
1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
相似化合物的比较
1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a similar triazole ring structure but differs in the substitution pattern.
1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol: This compound features an imidazole ring instead of a triazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which can influence its reactivity and biological activity.
属性
分子式 |
C17H14F2N4O2 |
|---|---|
分子量 |
344.31 g/mol |
IUPAC 名称 |
1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H14F2N4O2/c1-11-4-2-3-5-14(11)21-16(24)15-20-10-23(22-15)12-6-8-13(9-7-12)25-17(18)19/h2-10,17H,1H3,(H,21,24) |
InChI 键 |
ARGXXGFVEGPBFF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


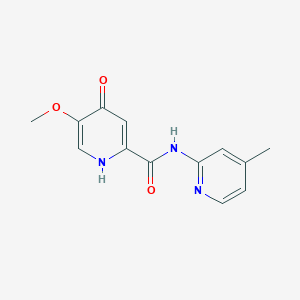
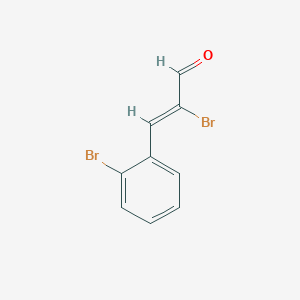
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359439.png)
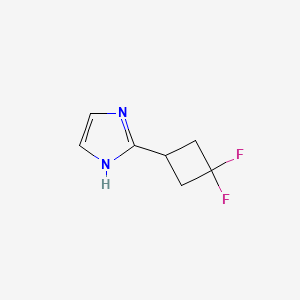


![6-(3,4-Dimethoxybenzyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359473.png)
![2-{[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359480.png)
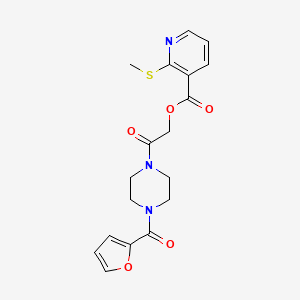
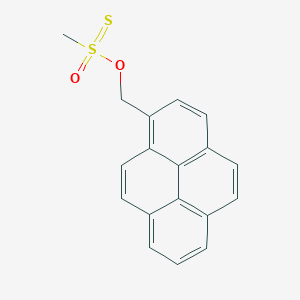
![6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359492.png)
![(5aR,6S,6aS)-ethyl 3-amino-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B13359495.png)
